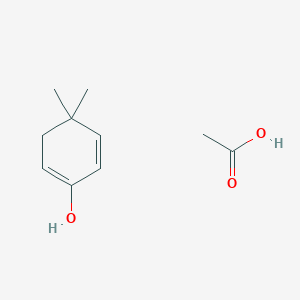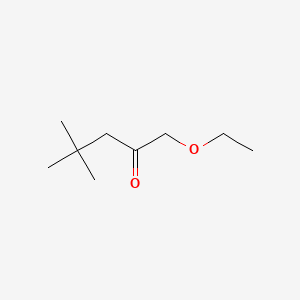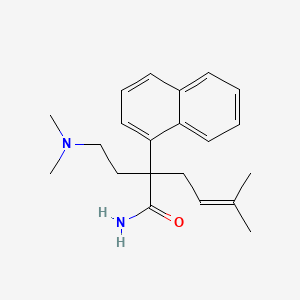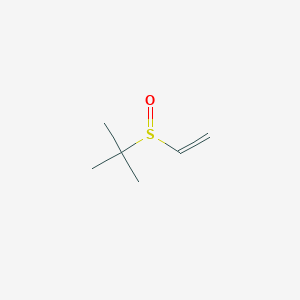
2-Ethenylsulfinyl-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylsulfinyl-2-methylpropane is an organosulfur compound with the molecular formula C6H12OS. It is also known by other names such as vinyl tert-butyl sulfoxide and ethenyl tert-butyl sulfoxide . This compound is characterized by the presence of a sulfinyl group (SO) attached to a methylpropane backbone with an ethenyl group (CH2=CH-) substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenylsulfinyl-2-methylpropane typically involves the reaction of vinylmagnesium bromide with tert-butylsulfinyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
[ \text{tert-Butylsulfinyl chloride} + \text{Vinylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenylsulfinyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can react with the ethenyl group.
Major Products
Oxidation: Formation of 2-ethenylsulfonyl-2-methylpropane.
Reduction: Formation of 2-ethenylsulfanyl-2-methylpropane.
Substitution: Formation of substituted ethenyl derivatives.
Aplicaciones Científicas De Investigación
2-Ethenylsulfinyl-2-methylpropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-ethenylsulfinyl-2-methylpropane involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The ethenyl group can undergo polymerization, leading to the formation of polymeric materials. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, altering the function of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propanesulfinyl-2-methylpropane
- Vinyl tert-butyl sulfoxide
- Ethenyl tert-butyl sulfoxide
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
42779-15-7 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-ethenylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C6H12OS/c1-5-8(7)6(2,3)4/h5H,1H2,2-4H3 |
Clave InChI |
RKIAVFMRPCYSHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


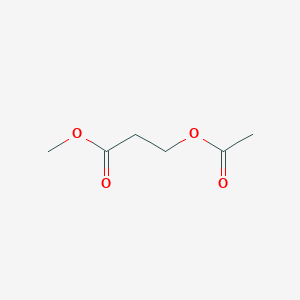

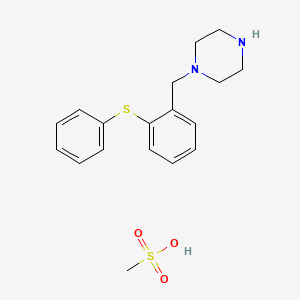
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
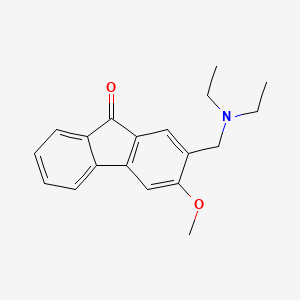
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
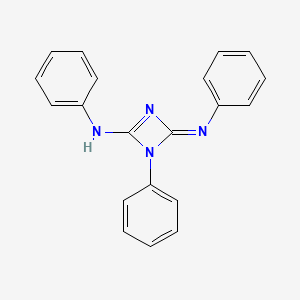
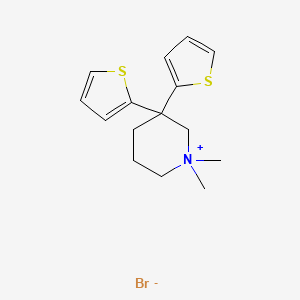


![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
